1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine is a useful research compound. Its molecular formula is C12H13ClF3N3O and its molecular weight is 307.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
Efficient Synthesis Techniques : A study by Marangoni et al. (2017) describes an efficient method for synthesizing a series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, showcasing the potential for varied and efficient synthesis pathways for compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine (Marangoni et al., 2017).
Formation of Pyridines : Research by Kimpe et al. (1996) highlights a method to convert cyclic six-membered imines into pyridines, indicating the potential for creating pyridine derivatives from similar compounds (Kimpe et al., 1996).
Ethylene Oligomerization : A study by Nyamato et al. (2016) explores the use of (amino)pyridine ligands in ethylene oligomerization studies with nickel(II) complexes, suggesting possible applications in catalysis and industrial processes (Nyamato et al., 2016).
Isoxazol-5(2H)-ones Synthesis : Research by Azimi et al. (2014) discusses the synthesis of isoxazol-5(2H)-ones, which are important in medicinal chemistry, using related pyridin-2-yl compounds (Azimi et al., 2014).
Formation of Thiazolidin-4-one Derivatives : Mobinikhaledi et al. (2009) detail the synthesis of pyridin-2-yl substituted 2-imino-thiazolidine-4-ones, important for pharmaceutical applications (Mobinikhaledi et al., 2009).
Advanced Chemical Reactions and Structures
Reactivity and Molecular Structures : Studies such as those by Tehrani et al. (2000) and Dylong et al. (2021) provide insights into the complex chemical reactivity and molecular structures of related compounds, which can be crucial for the development of new materials and drugs (Tehrani et al., 2000), (Dylong et al., 2021).
Synthesis of Complex Heterocycles : The creation of complex heterocycles, as explored in research by Reisinger et al. (2004) and El-Abadelah et al. (2018), demonstrates the potential for synthesizing novel compounds with specific properties for diverse applications (Reisinger et al., 2004), (El-Abadelah et al., 2018).
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-20-18-9-2-4-19(5-3-9)11-10(13)6-8(7-17-11)12(14,15)16/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPMIVWDZGGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142001 | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-12-6 | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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